Cas no 1154569-04-6 (Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate)

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate is a versatile intermediate in organic synthesis, particularly valued for its reactive functional groups. The presence of both bromo and chlorosulfonyl moieties enables selective modifications, making it useful in pharmaceutical and agrochemical applications. The ethoxycarbonyl group enhances solubility and facilitates further derivatization. Its stability under controlled conditions ensures reliable handling in multi-step syntheses. This compound is particularly advantageous for constructing complex aromatic frameworks due to its orthogonal reactivity, allowing sequential functionalization. Suitable for use in cross-coupling reactions and nucleophilic substitutions, it serves as a key building block for advanced molecular architectures. Proper storage under anhydrous conditions is recommended to maintain reactivity.
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate structure
1154569-04-6 structure
Product name:Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
CAS No:1154569-04-6
MF:C10H10BrClO5S
MW:357.605400562286
CID:5073316
PubChem ID:43381752

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
    • ethyl 3-bromo-5-chlorosulfonyl-4-methoxybenzoate
    • Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
    • Inchi: 1S/C10H10BrClO5S/c1-3-17-10(13)6-4-7(11)9(16-2)8(5-6)18(12,14)15/h4-5H,3H2,1-2H3
    • InChI Key: OUNCQJNECXLVNL-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OCC)=CC(=C1OC)S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 394
  • Topological Polar Surface Area: 78
  • XLogP3: 2.8

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301109-250mg
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
250mg
¥6799.00 2024-08-09
Enamine
EN300-103901-10.0g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
10g
$2762.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301109-100mg
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
100mg
¥5961.00 2024-08-09
TRC
E900530-50mg
Ethyl 3-Bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6
50mg
$ 160.00 2022-06-05
Enamine
EN300-103901-0.05g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
0.05g
$149.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301109-2.5g
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
2.5g
¥31701.00 2024-08-09
Enamine
EN300-103901-0.1g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
0.1g
$221.0 2023-10-28
Aaron
AR019ZPQ-5g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
5g
$2586.00 2023-12-16
Enamine
EN300-103901-10g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
10g
$2762.0 2023-10-28
Aaron
AR019ZPQ-10g
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
1154569-04-6 95%
10g
$3823.00 2023-12-16

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Related Literature

Additional information on Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate

Recent Advances in the Study of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6)

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in organic synthesis. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate as a precursor in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against CA IX and CA XII, which are overexpressed in hypoxic tumors. These findings suggest potential applications in cancer therapy, particularly for targeting tumor microenvironments.

In the field of agrochemicals, research conducted by Bayer AG in 2024 investigated the compound's utility in developing new herbicides. The chlorosulfonyl group in Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate was found to enhance the herbicidal activity of derived molecules, particularly against resistant weed species. This study underscores the compound's versatility and its importance in addressing challenges in crop protection.

From a synthetic chemistry perspective, a recent Organic Letters publication (2024) detailed an efficient method for the functionalization of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate via palladium-catalyzed cross-coupling reactions. The protocol enabled the introduction of diverse aryl and heteroaryl groups at the bromo position, expanding the structural diversity of accessible derivatives. This advancement is particularly valuable for medicinal chemistry applications, where rapid access to compound libraries is crucial.

Ongoing research at several academic institutions is exploring the compound's potential in drug discovery programs. Preliminary results indicate that derivatives of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate may exhibit activity against neglected tropical diseases, including Chagas disease and leishmaniasis. These findings, though still in early stages, highlight the compound's promise in addressing global health challenges.

In conclusion, Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6) continues to be a valuable building block in chemical and pharmaceutical research. Recent studies have expanded our understanding of its applications in drug discovery, agrochemical development, and synthetic methodology. Future research directions may focus on optimizing its derivatization pathways and further exploring its biological activities across various therapeutic areas.

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